[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate
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Overview
Description
The compound “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” typically involves the phosphorylation of uridine followed by the glycosylation with glucose. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid and catalysts to facilitate the glycosylation process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out through enzymatic synthesis, where enzymes like uridine diphosphate glucose pyrophosphorylase are used to catalyze the reaction. This method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and glycosylated derivatives, which have significant biochemical importance .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in cellular processes such as glycosylation and signal transduction.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders.
Industry: Used in the production of bioactive compounds and as a biochemical reagent.
Mechanism of Action
The mechanism of action of “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” involves its role as a glycosyl donor in glycosylation reactions. It interacts with specific enzymes, transferring glucose moieties to acceptor molecules, thereby modifying their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Uridine diphosphate galactose (UDP-galactose)
- Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
- Uridine diphosphate glucuronic acid (UDP-glucuronic acid)
Uniqueness
The uniqueness of “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” lies in its specific role in glucose metabolism and its ability to act as a glycosyl donor, which is essential for various biochemical pathways .
Properties
Molecular Formula |
C14H22N2O16P2 |
---|---|
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9?,10+,11-,12-,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-DISZUPOKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Origin of Product |
United States |
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